molecular formula C8H14O8S2 B14292818 Benzene-1,4-diol;methanesulfonic acid CAS No. 126150-65-0

Benzene-1,4-diol;methanesulfonic acid

Cat. No.: B14292818
CAS No.: 126150-65-0
M. Wt: 302.3 g/mol
InChI Key: AAKBGPWEPYJQHC-UHFFFAOYSA-N
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Description

Benzene-1,4-diol, also known as hydroquinone, is an aromatic organic compound that is a type of phenol, a derivative of benzene, having the chemical formula C6H4(OH)2. It has two hydroxyl groups bonded to a benzene ring in a para position. Methanesulfonic acid (CH3SO3H) is a strong organic acid that is colorless, odorless, and possesses a very low vapor pressure. The combination of these two compounds forms a unique chemical entity with diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroquinone is produced industrially in two main ways. The most widely used route involves the dialkylation of benzene with propene to give 1,4-diisopropylbenzene. This compound reacts with air to afford the bis(hydroperoxide), which rearranges in acid to give acetone and hydroquinone . Methanesulfonic acid is typically produced by the sulfonation of methane with sulfur trioxide, a process that is highly selective and scalable .

Industrial Production Methods

Hydroquinone is produced on a large scale using the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. Methanesulfonic acid is produced industrially by the reaction of methane with sulfur trioxide, often in the presence of a catalyst to enhance selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Ferric chloride, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Sulfuric acid, nitric acid.

Major Products Formed

    Oxidation: Quinone.

    Reduction: Hydroquinone.

    Substitution: Various substituted hydroquinones depending on the reagents used.

Mechanism of Action

Hydroquinone exerts its effects by undergoing oxidation-reduction reactions. It can donate electrons to reactive oxygen species, thereby neutralizing them and reducing oxidative stress . Methanesulfonic acid acts as a strong acid, donating protons in various chemical reactions. It is also involved in the sulfonation of organic compounds, which is a key step in many industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroquinone is unique due to its para-positioned hydroxyl groups, which confer specific chemical properties and reactivity. Methanesulfonic acid is unique due to its high solubility, low toxicity, and biodegradability, making it a preferred choice in green chemistry applications .

Properties

CAS No.

126150-65-0

Molecular Formula

C8H14O8S2

Molecular Weight

302.3 g/mol

IUPAC Name

benzene-1,4-diol;methanesulfonic acid

InChI

InChI=1S/C6H6O2.2CH4O3S/c7-5-1-2-6(8)4-3-5;2*1-5(2,3)4/h1-4,7-8H;2*1H3,(H,2,3,4)

InChI Key

AAKBGPWEPYJQHC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1O)O

Origin of Product

United States

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